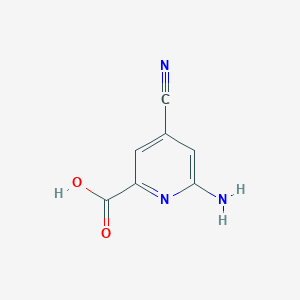
2-(Imidazol-1-yl)pyrimidine-4-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Imidazol-1-yl)pyrimidine-4-boronic acid is a heterocyclic compound that contains both imidazole and pyrimidine rings, along with a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazol-1-yl)pyrimidine-4-boronic acid typically involves the formation of the imidazole and pyrimidine rings followed by the introduction of the boronic acid group. Common synthetic methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde to form imidazole derivatives.
Wallach synthesis: This method involves the cyclization of α-haloketones with ammonia or amines.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
Marckwald synthesis: This method involves the reaction of α-haloketones with ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound are typically based on scalable versions of the synthetic routes mentioned above. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Imidazol-1-yl)pyrimidine-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups .
Applications De Recherche Scientifique
2-(Imidazol-1-yl)pyrimidine-4-boronic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(Imidazol-1-yl)pyrimidine-4-boronic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites and blocking their activity. It can also interact with receptors and other proteins, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(Imidazol-1-yl)pyrimidine-4-boronic acid can be compared with other similar compounds, such as:
2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester: This compound has a similar structure but with a different boronic acid ester group.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring system and exhibit similar biological activities.
Imidazo[1,2-a]pyrimidines: These compounds have a fused imidazole and pyrimidine ring system and are used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.
Propriétés
Formule moléculaire |
C7H7BN4O2 |
|---|---|
Poids moléculaire |
189.97 g/mol |
Nom IUPAC |
(2-imidazol-1-ylpyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BN4O2/c13-8(14)6-1-2-10-7(11-6)12-4-3-9-5-12/h1-5,13-14H |
Clé InChI |
LTKCLLZNJDNLOA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC(=NC=C1)N2C=CN=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14854567.png)
![potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)


![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B14854583.png)



![(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B14854612.png)

